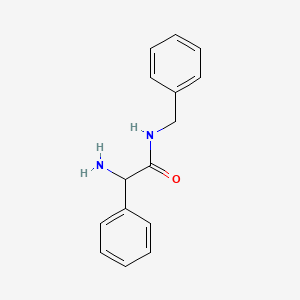

2-amino-N-benzyl-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

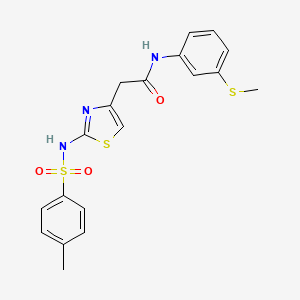

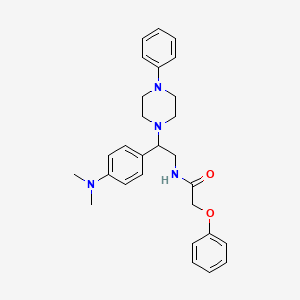

“2-amino-N-benzyl-2-phenylacetamide” is an organic compound . It is also known as N-phenylacetamide . The empirical formula for this compound is C15H16N2O .

Synthesis Analysis

The synthesis of “2-amino-N-benzyl-2-phenylacetamide” can be achieved by reacting acetic anhydride with aniline . The reaction yields the target N-substituted cyanoacetamide compounds . The preparation of this compound used to be a traditional experiment in introductory organic chemistry lab classes .Molecular Structure Analysis

The molecular weight of “2-amino-N-benzyl-2-phenylacetamide” is 240.3 . The InChI code for this compound is 1S/C15H16N2O/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2,(H,17,18) .Physical And Chemical Properties Analysis

“2-amino-N-benzyl-2-phenylacetamide” is a solid compound . It has a melting point of 54-56 degrees Celsius .Aplicaciones Científicas De Investigación

Nickel-Catalyzed Aminocarbonylation

Phenylacetamides like 2-amino-N-benzyl-2-phenylacetamide are crucial in synthetic chemistry due to their presence in drug molecules and natural products. A study highlighted nickel-catalyzed aminocarbonylation as a method to synthesize α-substituted phenylacetamide, demonstrating broad functional group tolerance under mild conditions (Wang et al., 2020).

T-type Calcium Channel Blocker

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective, and brain-penetrating T-type calcium channel blockers. Their optimization led to the development of a clinical candidate, ACT-709478, for treating generalized epilepsies (Bezençon et al., 2017).

Benzylation under Microwave Irradiation

Studies have investigated the benzylation of N-phenyl-2-phenylacetamide with benzyl chloride, especially under microwave irradiation in a solvent-free system. This process highlighted the formation of various alkylation products, with N-product being the main product under specific conditions (Mijin et al., 2008).

Synthesis in PEG Medium

The synthesis of certain derivatives of N-phenylacetamide, involving reactions of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, has been explored. This method was noted for its advantages like good yields and environmental friendliness (Wang Sheng-qing, 2010).

Germination of Bacillus Macerans Spores

2-Phenylacetamide has been identified as an effective germinant for spores of Bacillus macerans strains, especially when combined with fructose. This discovery can have implications in understanding bacterial spore germination mechanisms (Sacks & Thompson, 1971).

Ugi Three-Component Reaction in Aqueous Media

The B(OH)3 catalyzed Ugi three-component reaction has been developed for synthesizing 2-arylamino-2-phenylacetamide using aldehydes, amines, and isocyanides in water. This process efficiently converts synthesized 2-arylamino-2-phenylacetamides into α-amino acids through acidic hydrolysis (Kumar et al., 2013).

Propiedades

IUPAC Name |

2-amino-N-benzyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPFFDAQFQPIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)